

Biological activity comparison of "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" analogs

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Compound of Interest

Compound Name: **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**

Cat. No.: **B1288129**

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Comparative Biological Activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate Analogs

A detailed guide for researchers, scientists, and drug development professionals on the biological activities of analogs of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate**, focusing on their potential as anticancer agents.

While direct biological activity data for **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** is not readily available in the reviewed literature, a significant body of research exists for its structurally related analogs. This guide provides a comparative analysis of the biological activities of these analogs, with a focus on their cytotoxic and antimitotic properties. The data presented is compiled from various in vitro and in vivo studies, offering valuable insights into the structure-activity relationships within this class of compounds.

Data Presentation: In Vitro Cytotoxicity of Imidazolidinone Analogs

The following table summarizes the in vitro cytotoxic activity of various analogs of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID	Analog Class	Cancer Cell Line	IC50 (µM)	Reference
Compound 7	3-substituted-4-oxo-imidazolidin-2-(1H)-thione	HepG-2 (Liver)	74.21 µg/mL	[1]
Compound 9	3-substituted-4-oxo-imidazolidin-2-(1H)-thione	HCT-116 (Colon)	72.46 µg/mL	[1]
Compound 4	3-substituted-4-oxo-imidazolidin-2-(1H)-thione	HepG-2 (Liver)	328.49 µg/mL	[1]
Compound 4	3-substituted-4-oxo-imidazolidin-2-(1H)-thione	HCT-116 (Colon)	721.54 µg/mL	[1]
PIB-SA 13	Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide	MCF7 (Breast)	Submicromolar	[2]
PYRAIB-SOs	Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates	MCF7, MDA-MB-468 (Breast)	0.03 - 3.3	[3]

Experimental Protocols

The biological activities of the compared analogs were determined using a range of standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

In Vitro Cytotoxicity Assays

These assays are fundamental in drug discovery for assessing the ability of a compound to kill cancer cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

- Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
- Protocol:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
 - Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Sulforhodamine B (SRB) Assay:

- Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
- Protocol:
 - Follow steps 1 and 2 of the MTT assay protocol.

- After the treatment period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Wash the plates with water and air dry.
- Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound dye with 10 mM Tris base solution.
- Measure the absorbance at a wavelength of 510 nm.
- Calculate cell viability and IC50 values as in the MTT assay.

Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

- Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the discrimination of cells in different cell cycle phases using flow cytometry.
- Protocol:
 - Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).
 - Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
 - Fix the cells in cold 70% ethanol and store at -20°C overnight.
 - Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
 - Analyze the stained cells using a flow cytometer.

- The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

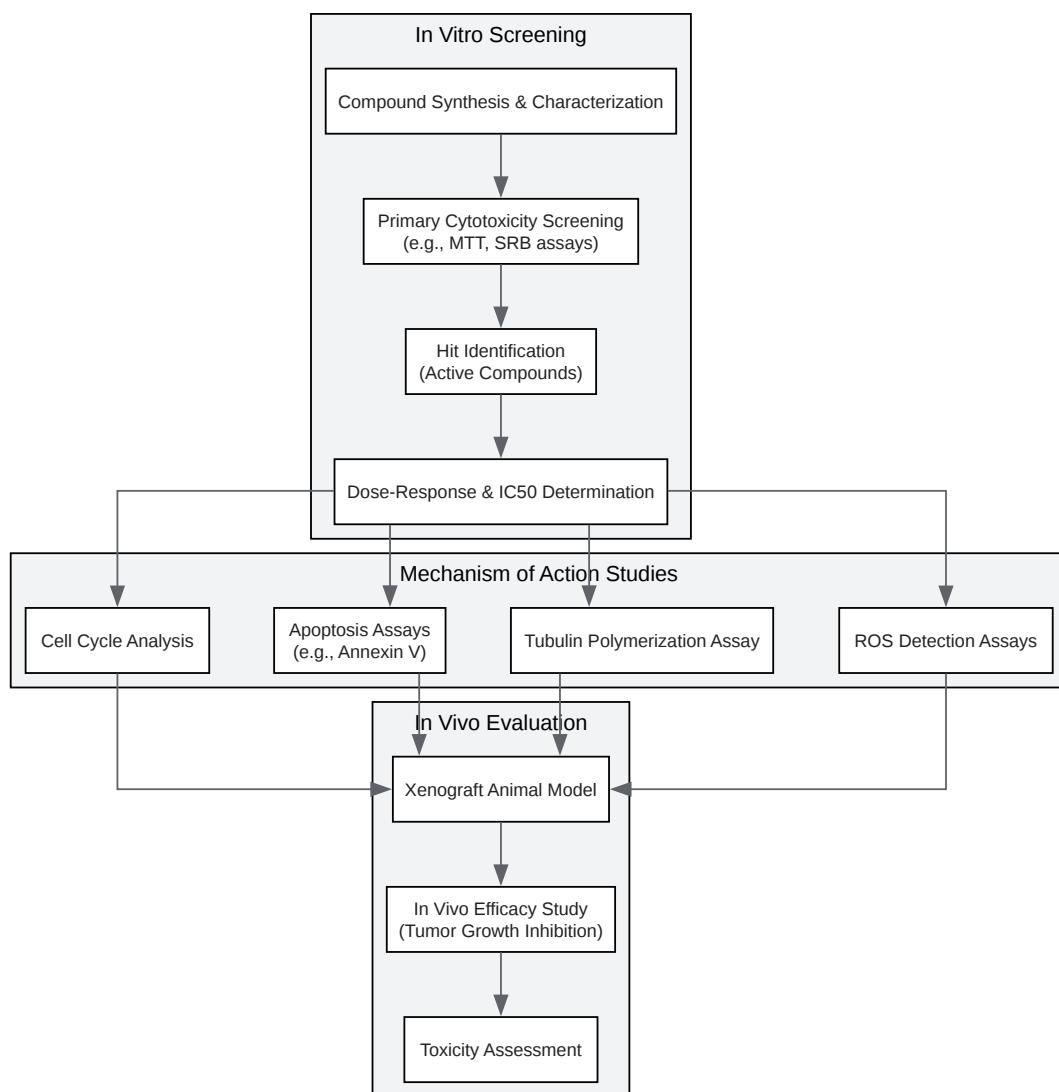
- Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.
- Protocol:
 - Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound.
 - The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.
 - Inhibitors of tubulin polymerization will prevent the increase in signal, while stabilizers will enhance it.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening and characterizing the biological activity of novel chemical compounds.

General Experimental Workflow for Biological Activity Screening

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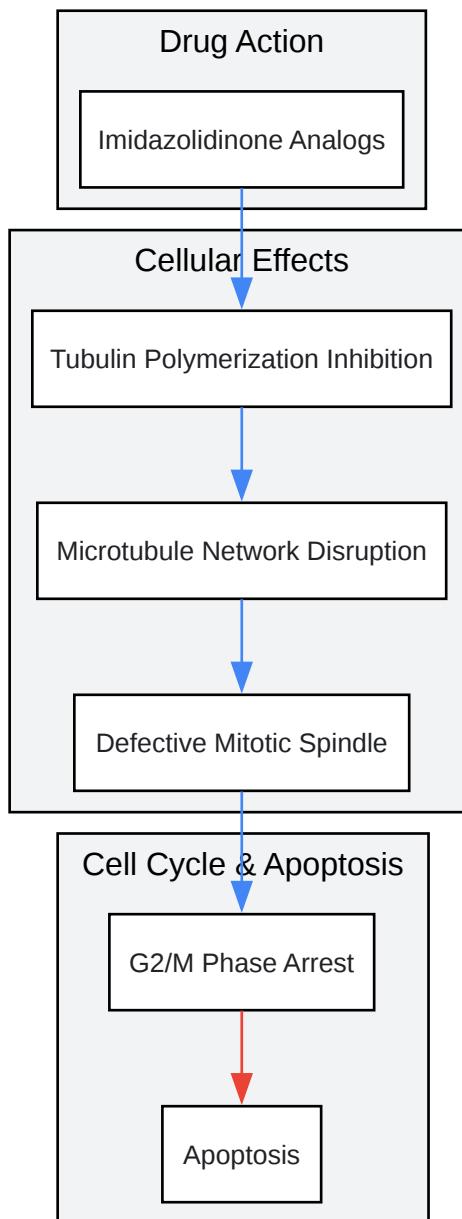
Caption: A general workflow for screening and characterizing the biological activity of novel compounds.

Signaling Pathways

The analogs of **Methyl 4-(2-oxoimidazolidin-1-yl)benzoate** have been shown to induce cancer cell death through multiple mechanisms, primarily by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Some analogs also induce apoptosis through the generation of reactive oxygen species (ROS).

1. Microtubule Disruption Leading to G2/M Arrest and Apoptosis

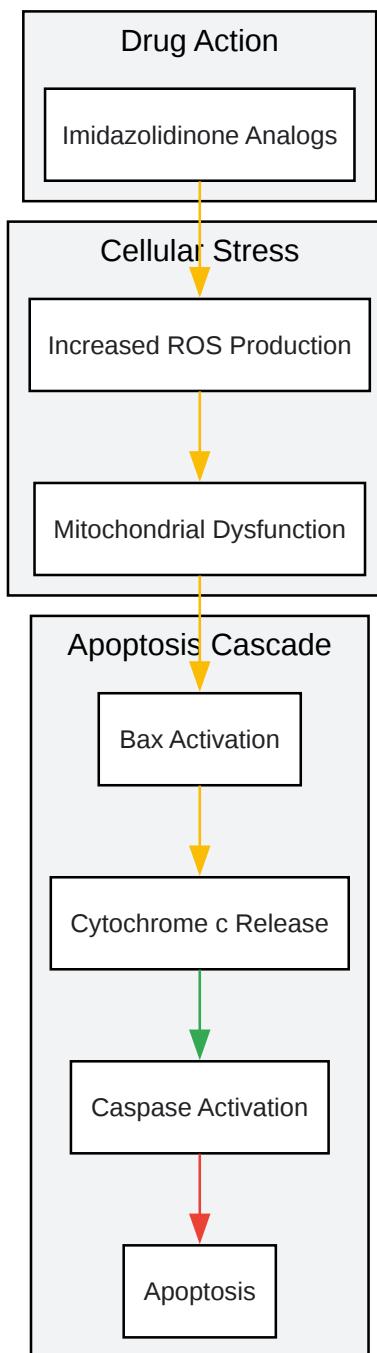
Microtubule Disruption Pathway

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Caption: Inhibition of tubulin polymerization by imidazolidinone analogs leads to G2/M arrest and apoptosis.

2. ROS-Dependent Apoptosis Pathway

ROS-Dependent Apoptosis Pathway

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